2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid is a compound that belongs to the class of amino acids and is characterized by its indole structure, which is significant in various biological processes. It is structurally related to indole-3-acetic acid, a well-known plant hormone. This compound has garnered interest due to its potential applications in pharmacology and biochemistry.
The compound can be synthesized through various chemical methods, often involving starting materials such as tryptophan or other indole derivatives. The presence of a methoxy group at the 5-position of the indole ring enhances its biological activity and solubility properties.
2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid is classified as an amino acid derivative due to the presence of both an amino group and a carboxylic acid group in its molecular structure. It is also categorized under indole derivatives, which are known for their diverse biological activities.
The synthesis of 2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are often employed to verify product identity and purity.
The molecular formula of 2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid is , indicating it contains ten carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The compound features:
The molecular weight of this compound is approximately 218.22 g/mol. Its structural representation can be depicted using SMILES notation: COc1ccc2[nH]cc(CC(O)=O)c2c1
.
The compound participates in various chemical reactions typical for amino acids and indole derivatives:
These reactions often require specific catalysts or reagents to proceed efficiently. For instance, acylation reactions may involve the use of bases like triethylamine or pyridine to facilitate the process.
The mechanism of action for 2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid is not fully elucidated but is believed to involve modulation of neurotransmitter systems due to its structural similarity to neurotransmitters like serotonin.
Studies suggest that compounds with indole structures often interact with serotonin receptors, potentially influencing mood and cognitive functions. The methoxy substitution may enhance receptor affinity or alter signaling pathways.
2-Amino-2-(5-methoxy-1H-indol-3-YL)acetic acid has potential applications in several scientific fields:
2-Amino-2-(5-methoxy-1H-indol-3-yl)acetic acid is structurally related to microbial indole derivatives originating from the essential amino acid tryptophan. While its specific biosynthetic pathway remains less characterized than common metabolites like indole-3-acetic acid (IAA), biochemical parallels suggest a tryptophan-dependent origin in bacteria and fungi. The core indole ring is derived directly from tryptophan degradation, initiated by enzymatic deamination or decarboxylation reactions. The presence of the 5-methoxy group indicates a likely O-methylation step, potentially catalyzed by microbial O-methyltransferases utilizing S-adenosyl methionine (SAM) as a methyl donor. The alpha-amino acetic acid sidechain suggests transamination or amination reactions acting on a precursor like indole-3-pyruvic acid (IPyA) [1] [6].
The enzyme tryptophanase (TnaA), prevalent in Escherichia coli and other enteric bacteria, hydrolyzes tryptophan to indole, pyruvate, and ammonia. While this generates the basic indole scaffold, further modifications are necessary for the target compound. Aromatic amino acid aminotransferases (ArATs), found in diverse species like Lactobacillus and Clostridium sporogenes, transaminate tryptophan to form IPyA. IPyA serves as a central hub metabolite; subsequent enzymatic steps likely include methoxylation at the 5-position and stereospecific amination at the alpha-carbon of the side chain [6] [9]. Bacterial strains possessing specific aminotransferases, decarboxylases, and methyltransferases are probable producers, though the complete enzymatic sequence for this specific compound requires further elucidation.
Table 1: Key Microbial Enzymes and Precursors in Tryptophan-Derived Indole Biosynthesis
Enzyme | Gene Symbol | Primary Substrate | Primary Product | Role in Target Compound Pathway |
---|---|---|---|---|
Tryptophanase | tnaA | Tryptophan | Indole + Pyruvate + NH₃ | Provides indole core (indirectly) |
Aromatic Aminotransferase | arAT | Tryptophan | Indole-3-pyruvic acid (IPyA) | Forms key keto-acid precursor |
Decarboxylase | ipdC (e.g.) | IPyA | Indole-3-acetaldehyde | Potential side-chain modification step |
Monooxygenase/Methyltransferase | - | Indole/Indole deriv. | Methoxylated Indole deriv. | Introduces 5-methoxy group |
Specific Aminotransferase | - | IPyA analog | Amino acid analog | Forms 2-amino acetic acid side chain |
In eukaryotic organisms, including plants and mammals, biosynthesis of complex indoles like 2-Amino-2-(5-methoxy-1H-indol-3-yl)acetic acid involves specialized enzymatic cascades building upon conserved tryptophan metabolism. Plants primarily synthesize simpler auxins like IAA via IPyA or indole-3-acetaldoxime (IAOx) pathways, involving enzymes like tryptophan aminotransferases (TAA) and YUCCA flavin monooxygenases [3] [8]. The formation of the 5-methoxy group suggests the involvement of cytochrome P450-dependent monooxygenases or specific O-methyltransferases capable of modifying the indole ring at position 5, potentially acting on intermediates like IAA or tryptamine. The addition of the alpha-amino group represents a significant deviation from common auxin pathways and likely requires a distinct aminotransferase or amination reaction acting on a 5-methoxy-substituted IPyA analog or possibly a 5-methoxy-indole-3-pyruvic acid derivative [1].
Mammalian cells possess limited capacity for de novo indole ring synthesis but can modify microbially derived indoles or metabolize tryptophan via the kynurenine pathway. The enzyme indoleamine 2,3-dioxygenase (IDO1) initiates the major kynurenine route, but minor pathways exist. Notably, the gene IL4I1 (Interleukin-4-Induced-1) encodes an L-amino acid oxidase shown to produce IAA from tryptophan in human immune cells [3] [8] [9]. This suggests potential for mammalian enzymes to generate indole acetic acid derivatives. While direct evidence for the biosynthesis of the specific 5-methoxy, alpha-amino derivative in mammals is lacking, the existence of enzymes capable of individual modifications (methylation, transamination) implies potential for its formation, particularly if the necessary precursors (e.g., 5-methoxy-tryptophan or its metabolites) are available, potentially from microbial sources or diet. The alpha-amino group introduces a structural feature reminiscent of amino acids, suggesting potential processing by transaminases acting on indole carbonyl intermediates.
Table 2: Potential Eukaryotic Enzymes Involved in Biosynthesis Steps
Enzymatic Step | Enzyme Type Examples | Potential Substrate | Potential Product | Organism Prevalence |
---|---|---|---|---|
Ring Methoxylation (C-5) | Cytochrome P450 Monooxygenase + O-MT | Indole-3-acetic acid / Tryptamine | 5-Methoxy-indole-3-acetic acid / 5-MT | Plants, Possibly Mammals |
Flavin-containing Monooxygenase (YUCCA-like) | Tryptamine | N-Hydroxy-Tryptamine (precursor to IAOx path) | Plants | |
Side Chain Amination (Alpha-C) | Aminotransferase (PLP-dependent) | 5-Methoxy-indole-3-pyruvic acid analog | 2-Amino-2-(5-methoxy-1H-indol-3-yl)acetic acid | Plants, Mammals (speculative) |
Dehydrogenase/Reductase + Transaminase | Indole-3-acetaldehyde analog | Same as above | Plants, Mammals (speculative) | |
Precursor Formation (IPyA analog) | Aminotransferase (TAA-like) | 5-Methoxy-Tryptophan? | 5-Methoxy-Indole-3-pyruvic acid | Plants, Mammals (speculative) |
The gut microbiota plays a pivotal and potentially dominant role in the endogenous production and metabolic regulation of complex indole derivatives, including compounds structurally related to 2-Amino-2-(5-methoxy-1H-indol-3-yl)acetic acid. Tryptophan, derived entirely from dietary sources, serves as the primary substrate for extensive microbial metabolism within the gastrointestinal lumen. Diverse bacterial species, including Lactobacillus, Bifidobacterium, Clostridium, Peptostreptococcus, and Enterobacter species, possess enzymatic machinery (e.g., tryptophanase, aminotransferases, decarboxylases, reductases) to convert tryptophan into a spectrum of indole derivatives like indole, IAA, indole-3-lactic acid (ILA), indole-3-propionic acid (IPA), indole-3-acetaldehyde (IAld), and tryptamine [6] [9] [10]. The specific modification pattern of the target compound suggests its potential origin from cooperative or sequential metabolism involving multiple bacterial species—a process known as microbial cross-feeding.
For instance, one bacterial group might perform the 5-methoxylation, while another specializes in the transamination of the side chain. Research demonstrates that metabolites produced by one microbe can stimulate the metabolic activity of others. Notably, metabolites like ILA, produced by Lactobacillus via the action of aromatic amino acid aminotransferases (ArAT) and dehydrogenases, can upregulate the expression of key enzymes (e.g., phenyllactate dehydrogenase - fldH, phenyllactate dehydratase - fldBC, acyl-CoA dehydrogenase - acdA) in other bacteria such as Clostridium sporogenes. This enhances the production of downstream metabolites like IPA and IAA [10]. This cross-feeding dynamic likely extends to other structurally complex indoles. The concentration and profile of these microbial indoles are highly sensitive to factors modulating the gut microbiota composition and function, including diet (tryptophan availability), antibiotics, probiotics, prebiotics, and pathological states like inflammation or dysbiosis [6] [9] [10]. Therefore, the endogenous levels of 2-Amino-2-(5-methoxy-1H-indol-3-yl)acetic acid in the host are likely intricately regulated by the metabolic output of the gut microbial community.
Table 3: Gut Bacterial Genera Involved in Tryptophan Metabolism and Potential Roles
Bacterial Genus/Species | Key Enzymes/Genes | Primary Indole Metabolites Produced | Potential Role in Target Compound Biosynthesis |
---|---|---|---|
Lactobacillus (e.g., L. reuteri) | ArAT, Dehydrogenases | Indole-3-lactic acid (ILA) | Produces ILA; May stimulate cross-feeding; Potential for further modification |
Bifidobacterium | ArAT, Dehydrogenases? | Indole-3-lactic acid (ILA) | Similar to Lactobacillus; Source of ILA precursor |
Clostridium (e.g., C. sporogenes) | fldH, fldBC, acdA | Indole-3-propionic acid (IPA), IAA | Produces IPA/IAA from precursors; Enzymes (fldH, fldBC, acdA) may process modified indole acids |
Peptostreptococcus (e.g., P. stomatis) | fldAIBC gene cluster | Indole-3-acrylate (IA), IPA | Specialized in reductive metabolism; Potential for processing methoxylated analogs |
Enterobacter (e.g., E. cloacae) | Multiple pathways | Indole-3-acetic acid (IAA) | Direct IAA producer; May possess diverse modification enzymes |
Escherichia coli | Tryptophanase (tnaA) | Indole | Provides core indole structure; Requires further modification by other species |
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